molecular formula C20H21N5O5S2 B11317934 2-({[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid

2-({[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B11317934
M. Wt: 475.5 g/mol
InChI Key: XDECODSTCPUYQZ-UHFFFAOYSA-N
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Description

2-({[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzoic Acid Moiety: The final step involves coupling the sulfonamide-triazole intermediate with a benzoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce amines.

Scientific Research Applications

2-({[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial resistance and developing new antibiotics.

    Medicine: Its anti-inflammatory properties are of interest in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).

    Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 2-({[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to antimicrobial effects. It may also inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

    Pathways Involved: The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
  • 2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

2-({[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid is unique due to its combination of a triazole ring, a benzoic acid moiety, and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

In comparison, similar compounds may lack one or more of these functional groups, leading to differences in their chemical reactivity and biological activity. For example, 2-(4-methylsulfonylphenyl)indole derivatives may have similar antimicrobial properties but differ in their anti-inflammatory activity due to the absence of the triazole ring.

Properties

Molecular Formula

C20H21N5O5S2

Molecular Weight

475.5 g/mol

IUPAC Name

2-[[2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C20H21N5O5S2/c1-24-17(12-25(32(2,29)30)14-8-4-3-5-9-14)22-23-20(24)31-13-18(26)21-16-11-7-6-10-15(16)19(27)28/h3-11H,12-13H2,1-2H3,(H,21,26)(H,27,28)

InChI Key

XDECODSTCPUYQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)O)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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